molecular formula C8H11N5O2 B14734463 1,3-Dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1h-2,6-purinedione CAS No. 5426-45-9

1,3-Dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1h-2,6-purinedione

Cat. No.: B14734463
CAS No.: 5426-45-9
M. Wt: 209.21 g/mol
InChI Key: KPSYSSQIKZMIBA-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1h-2,6-purinedione is a chemical compound with the molecular formula C8H11N5O2. It belongs to the class of xanthine derivatives, which are known for their biological activities, including stimulant effects on the central nervous system. This compound is structurally related to caffeine and theobromine, which are well-known stimulants found in coffee and chocolate, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1h-2,6-purinedione can be achieved through various synthetic routes. One common method involves the condensation of 3-formylchromones and 6-amino-5-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione . The reaction is typically carried out in the presence of a suitable solvent and under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1h-2,6-purinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1,3-Dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1h-2,6-purinedione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other xanthine derivatives and related compounds.

    Biology: The compound is studied for its effects on biological systems, including its stimulant properties and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential use in treating conditions such as asthma, due to its bronchodilator effects.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1h-2,6-purinedione involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, the compound prevents the inhibitory effects of adenosine, leading to increased neuronal activity and stimulation. This mechanism is similar to that of caffeine and other xanthine derivatives .

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant found in coffee.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate and known for its mild stimulant effects.

    Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases like asthma.

Uniqueness

1,3-Dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1h-2,6-purinedione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other xanthine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1,3-dimethyl-8-(methylamino)-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c1-9-7-10-4-5(11-7)12(2)8(15)13(3)6(4)14/h1-3H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSYSSQIKZMIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279773
Record name 1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1h-2,6-purinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5426-45-9
Record name NSC14101
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14101
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1h-2,6-purinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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